molecular formula C14F30N2 B12547267 Bis(pentadecafluoroheptyl)diazene CAS No. 847335-91-5

Bis(pentadecafluoroheptyl)diazene

Cat. No.: B12547267
CAS No.: 847335-91-5
M. Wt: 766.11 g/mol
InChI Key: DAFMJBZCDIPWQR-UHFFFAOYSA-N
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Description

Bis(pentadecafluoroheptyl)diazene is a fluorinated organic compound characterized by the presence of two pentadecafluoroheptyl groups attached to a diazene (N=N) moiety. This compound is of interest due to its unique chemical properties, particularly its high fluorine content, which imparts significant stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pentadecafluoroheptyl)diazene typically involves the reaction of pentadecafluoroheptyl iodide with hydrazine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the diazene moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(pentadecafluoroheptyl)diazene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated nitrogen oxides.

    Reduction: Reduction reactions can break the N=N bond, leading to the formation of amines.

    Substitution: The fluorinated groups can participate in substitution reactions, although these are less common due to the stability of the C-F bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium amide or organolithium compounds can be employed under specific conditions.

Major Products

    Oxidation: Fluorinated nitrogen oxides.

    Reduction: Fluorinated amines.

    Substitution: Various substituted fluorinated compounds depending on the reagent used.

Scientific Research Applications

Bis(pentadecafluoroheptyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and in studies of fluorine chemistry.

    Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.

    Medicine: Explored for use in imaging agents and as a component in drug delivery systems.

    Industry: Utilized in the production of high-performance materials such as fluoropolymers and in surface treatments to impart hydrophobic properties.

Mechanism of Action

The mechanism of action of Bis(pentadecafluoroheptyl)diazene involves its interaction with various molecular targets, primarily through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with other molecules, influencing their chemical behavior. In biological systems, these interactions can affect enzyme activity, protein folding, and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitro-[3,3’:4’,3”]terfurazan-4-yl)diazene
  • 6,6′-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide)

Uniqueness

Bis(pentadecafluoroheptyl)diazene is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and inert materials. Compared to other diazene compounds, its fluorinated nature also provides distinct interactions in biological systems, making it a promising candidate for various scientific and industrial applications.

Properties

CAS No.

847335-91-5

Molecular Formula

C14F30N2

Molecular Weight

766.11 g/mol

IUPAC Name

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)diazene

InChI

InChI=1S/C14F30N2/c15-1(16,3(19,20)7(27,28)11(35,36)37)5(23,24)9(31,32)13(41,42)45-46-14(43,44)10(33,34)6(25,26)2(17,18)4(21,22)8(29,30)12(38,39)40

InChI Key

DAFMJBZCDIPWQR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(N=NC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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